molecular formula C21H25N3O2 B5404772 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

Cat. No. B5404772
M. Wt: 351.4 g/mol
InChI Key: ZJUUKACFGITXGM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine, also known as DPPE, is a chemical compound that belongs to the piperazine family. DPPE is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation, oxidative stress, and pain in animal models. 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to improve glucose metabolism and insulin sensitivity in diabetic rats.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is also highly stable and can be stored for long periods without degradation. However, 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to assess the safety and toxicity of 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine in humans.
Conclusion:
In conclusion, 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties and has potential as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and assess its safety and toxicity in humans.

Synthesis Methods

1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 2-nitrobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the desired product, 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. 1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been used as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-17-7-5-11-20(18(17)2)23-15-13-22(14-16-23)12-6-9-19-8-3-4-10-21(19)24(25)26/h3-11H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUUKACFGITXGM-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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